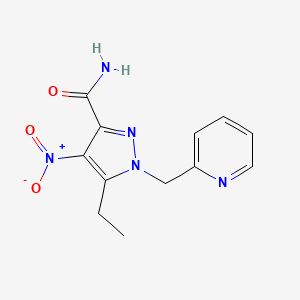
5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with ethyl hydrazinecarboxylate, followed by nitration and subsequent cyclization to form the pyrazole ring . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-ethyl-4-amino-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide .
科学的研究の応用
5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 5-Ethyl-4-nitro-1-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
- 5-Ethyl-4-nitro-1-(pyridin-4-ylmethyl)pyrazole-3-carboxamide
- 5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide exhibits unique properties due to the specific positioning of the nitro and pyridinyl groups
特性
分子式 |
C12H13N5O3 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC名 |
5-ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N5O3/c1-2-9-11(17(19)20)10(12(13)18)15-16(9)7-8-5-3-4-6-14-8/h3-6H,2,7H2,1H3,(H2,13,18) |
InChIキー |
CJYBXEHWVOEQTG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NN1CC2=CC=CC=N2)C(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)
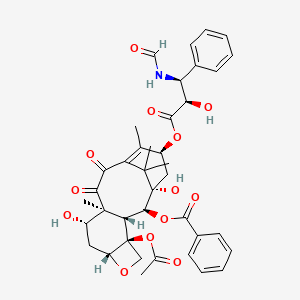
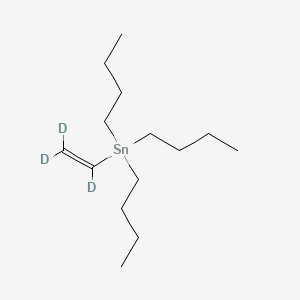
![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
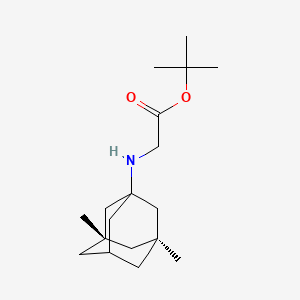


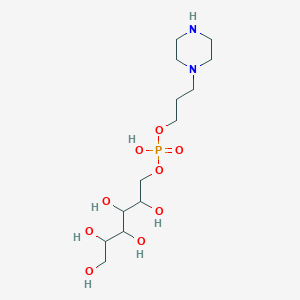
![[(3S,6R)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B13846305.png)
![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)
